CYP11B2 (Aldosterone Synthase) Inhibition: Single-Digit Nanomolar Cellular Potency Comparable to Clinical Inhibitors
1-Benzyl-4-(pyrrolidin-2-yl)piperidine inhibits human CYP11B2 with an IC50 of 0.6 nM in V79 cells expressing the enzyme, as measured by HTRF-based aldosterone detection [1]. In a separate assay using human NCI-H295R cells, the compound exhibited IC50 values of 2 nM and 2.5 nM for angiotensin-II-induced aldosterone production [2]. These potency values place the compound within the same nanomolar range as the clinically approved CYP11B2 inhibitor osilodrostat (IC50 = 0.7 nM for human enzyme) , demonstrating that the compound is a viable chemical probe or lead-like molecule for aldosterone synthase research.
| Evidence Dimension | CYP11B2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (V79 cells); 2 nM and 2.5 nM (NCI-H295R cells) |
| Comparator Or Baseline | Osilodrostat (LCI699): IC50 = 0.7 nM (human CYP11B2) |
| Quantified Difference | Target compound IC50 comparable to osilodrostat (within 3-fold) |
| Conditions | Human CYP11B2 expressed in V79 cells or endogenous in NCI-H295R cells; angiotensin-II stimulation for aldosterone production |
Why This Matters
This level of potency justifies the use of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine as a cost-effective alternative to osilodrostat for in vitro aldosterone synthase inhibition studies, particularly in assays requiring a non-proprietary chemical probe.
- [1] BindingDB BDBM50092191 (CHEMBL3582483): IC50 = 0.6 nM for CYP11B2 inhibition in V79 cells. View Source
- [2] BindingDB BDBM50044133 (CHEMBL3313967) and BDBM50444564 (CHEMBL3099682): IC50 = 2.5 nM and 2 nM for CYP11B2 inhibition in NCI-H295R cells. View Source
